molecular formula C10H9N3S B12928485 6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole CAS No. 96911-31-8

6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole

Cat. No.: B12928485
CAS No.: 96911-31-8
M. Wt: 203.27 g/mol
InChI Key: VTKZWTIIMFWNAP-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a fused ring system combining imidazole and thiazole moieties, which are known for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α-haloketone derivatives under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest . The exact molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole stands out due to its specific substitution pattern, which can influence its biological activity and selectivity. The position of the pyridine ring can affect the compound’s interaction with molecular targets, potentially leading to unique pharmacological profiles .

Properties

CAS No.

96911-31-8

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

6-pyridin-3-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C10H9N3S/c1-2-8(6-11-3-1)9-7-13-4-5-14-10(13)12-9/h1-3,6-7H,4-5H2

InChI Key

VTKZWTIIMFWNAP-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=CN21)C3=CN=CC=C3

Origin of Product

United States

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